molecular formula C14H15NO2 B5089242 8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No. B5089242
M. Wt: 229.27 g/mol
InChI Key: IGBLKXMOCQGDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound with the molecular formula C14H15NO2 . It has an average mass of 229.274 Da and a monoisotopic mass of 229.110275 Da .


Synthesis Analysis

The synthesis of furoquinolone derivatives, which include 8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, has been reported in several studies . For instance, one method involves the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N .


Molecular Structure Analysis

The molecular structure of 8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline consists of a furo[3,2-c]quinoline core with methoxy and dimethyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving 8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, such as its melting point, boiling point, and density, are not specified in the available resources .

properties

IUPAC Name

8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBLKXMOCQGDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2O1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.